molecular formula C23H21FN4O2S B8113655 3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline

Cat. No.: B8113655
M. Wt: 436.5 g/mol
InChI Key: UHTSFJWJIXUDGR-UHFFFAOYSA-N
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Description

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a fluorine atom, a morpholinomethyl group, and a thieno[3,2-b]pyridine moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through a series of cyclization reactions involving pyridine derivatives and thiophene compounds.

    Introduction of the morpholinomethyl group: This step often involves the use of morpholine and formaldehyde in the presence of a catalyst.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C23H21FN4O2S. The structure features a fluorinated phenyl group, a morpholinomethyl substituent, and a thieno[3,2-b]pyridine moiety, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549, indicating potent antiproliferative effects .
Cell Line IC50 (µM)
MCF-75.4
A5493.2
H19751.89

The mechanism by which this compound exerts its anticancer effects involves the inhibition of focal adhesion kinase (FAK), a key regulator in cancer cell migration and survival. Inhibition of FAK leads to:

  • Induction of apoptosis in tumor cells.
  • Arrest of the cell cycle in the S/G2 phase.

This dual action not only inhibits tumor growth but also prevents metastasis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies report that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly affect its potency and selectivity. Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
  • Morpholinomethyl Group : This moiety is linked to increased binding affinity for target proteins involved in cancer progression.
  • Thieno[3,2-b]pyridine Moiety : This structural feature is associated with enhanced biological activity against various cancer types.

Preclinical Studies

Preclinical evaluations have shown that this compound effectively reduces tumor growth in xenograft models. In one study, mice treated with this compound at a dosage of 200 mg/kg exhibited significant tumor size reduction compared to control groups .

Clinical Relevance

While extensive clinical trials are yet to be reported, the promising preclinical data suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Properties

IUPAC Name

3-fluoro-4-[2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-17-11-16(25)2-4-20(17)30-21-5-6-26-19-12-22(31-23(19)21)18-3-1-15(13-27-18)14-28-7-9-29-10-8-28/h1-6,11-13H,7-10,14,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTSFJWJIXUDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=CC4=NC=CC(=C4S3)OC5=C(C=C(C=C5)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the nitro compound 358 (432 mg, 0.926 mmol), iron powder (440 mg, 7.87 mmol), and ammonium chloride (42.6 mg, 0.796 mmol) in a mixture of water (3.00 mL) and ethanol (6 mL) was heated to 80° C. for 30 min. The reaction mixture was then filtered while hot through a pad of Celite. The filtrate was concentrated and the residue was purified using Biotage (eluent 0-20% EtOAc/MeOH, 10 g SNAP column) to afford the amine 359 (136 mg, 0.312 mmol, 33.6% yield) as a white solid. MS: 437 (MH)+.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
358
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
42.6 mg
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
33.6%

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